molecular formula C21H17NO6 B2394842 (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(4-methoxyphenoxy)acetate CAS No. 1105202-81-0

(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(4-methoxyphenoxy)acetate

Cat. No.: B2394842
CAS No.: 1105202-81-0
M. Wt: 379.368
InChI Key: HFGZAZDRKCDFFH-UHFFFAOYSA-N
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Description

“(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(4-methoxyphenoxy)acetate” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is a fusion of benzene and furan . It also contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms of nitrogen and oxygen . The compound also has methoxy and phenoxy functional groups .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The benzofuran moiety contributes to the planarity of the molecule, while the isoxazole ring introduces a site of unsaturation . The methoxy and phenoxy groups are electron-donating, which can influence the reactivity of the molecule .

Advantages and Limitations for Lab Experiments

One advantage of (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(4-methoxyphenoxy)acetate is its potency as an MAO-A inhibitor, which makes it useful for studying the effects of increased levels of neurotransmitters on the brain and behavior. However, one limitation of this compound is its selectivity for MAO-A, which means it may not be useful for studying the effects of other neurotransmitters or enzymes.

Future Directions

There are several future directions for research on (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(4-methoxyphenoxy)acetate. One area of interest is its potential use as a treatment for depression and other mood disorders, as increased levels of neurotransmitters have been linked to improvements in mood. Another area of interest is its potential use in the study of addiction, as neurotransmitters such as dopamine play a role in reward and motivation. Additionally, further research is needed to explore the potential side effects and safety of this compound for use in humans.

Synthesis Methods

(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(4-methoxyphenoxy)acetate can be synthesized through a multistep process that involves the reaction of benzofuran-2-carboxylic acid with hydroxylamine hydrochloride, followed by reaction with methyl acrylate and 4-methoxyphenol. The resulting product is purified through column chromatography to obtain this compound as a white solid.

Scientific Research Applications

(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(4-methoxyphenoxy)acetate has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to be a potent inhibitor of monoamine oxidase A (MAO-A), an enzyme that plays a role in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A can lead to increased levels of these neurotransmitters, which can have a range of effects on the brain and behavior.

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO6/c1-24-16-6-8-17(9-7-16)25-13-21(23)26-12-15-11-20(28-22-15)19-10-14-4-2-3-5-18(14)27-19/h2-11H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGZAZDRKCDFFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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